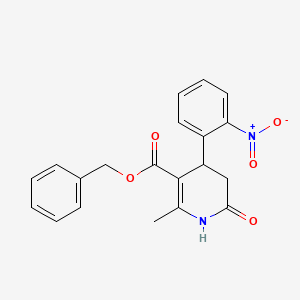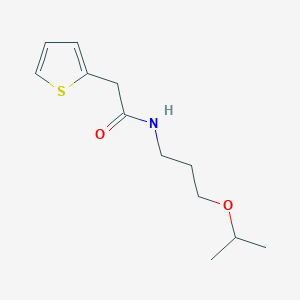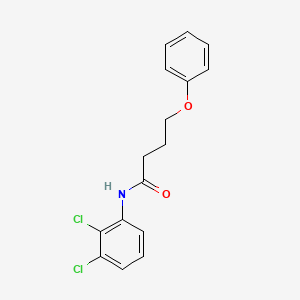
N-(2-furylmethyl)-N'-3-quinolinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-3-quinolinylthiourea, commonly known as FQT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FQT is a thiourea derivative that has a unique structure and exhibits various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FQT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. FQT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FQT has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. FQT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FQT has been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FQT in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using FQT is its potential toxicity. It is important to use FQT in a controlled manner and to follow proper safety protocols when handling this compound.
Direcciones Futuras
There are several future directions for research on FQT. One area of interest is the development of FQT-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanisms of action of FQT and its potential applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of FQT for maximum efficacy and safety.
Métodos De Síntesis
FQT can be synthesized using a variety of methods, including the reaction between 2-furylmethylamine and 3-chloroquinoline followed by treatment with thiourea. Another method involves the reaction between 2-furylmethylamine and 3-quinolinyl isothiocyanate. Both methods are effective in producing FQT with high purity and yield.
Aplicaciones Científicas De Investigación
FQT has been studied extensively for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antifungal activities. FQT has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, FQT has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c20-15(17-10-13-5-3-7-19-13)18-12-8-11-4-1-2-6-14(11)16-9-12/h1-9H,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGBQMVZFUZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-quinolin-3-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)


![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
